4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of strong bases and specific reaction conditions to ensure high yields and purity.
Industrial Production Methods
The process may include additional purification steps such as recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its biological activity, allowing it to form hydrogen bonds and interact with enzymes and receptors . These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzofuran ring. This combination of functional groups enhances its biological activity and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7ClO4 |
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Molecular Weight |
226.61 g/mol |
IUPAC Name |
4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClO4/c1-4-7(10(13)14)8-6(15-4)3-2-5(12)9(8)11/h2-3,12H,1H3,(H,13,14) |
InChI Key |
LMMHHIPPKLWJIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2Cl)O)C(=O)O |
Origin of Product |
United States |
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